molecular formula C13H10N4O4S B6720860 N-(5-methoxy-1H-indazol-3-yl)-5-nitrothiophene-2-carboxamide

N-(5-methoxy-1H-indazol-3-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B6720860
M. Wt: 318.31 g/mol
InChI Key: OWZFOKCODXXAAU-UHFFFAOYSA-N
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Description

N-(5-methoxy-1H-indazol-3-yl)-5-nitrothiophene-2-carboxamide is a chemical compound that belongs to the class of indazole derivatives

Properties

IUPAC Name

N-(5-methoxy-1H-indazol-3-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4S/c1-21-7-2-3-9-8(6-7)12(16-15-9)14-13(18)10-4-5-11(22-10)17(19)20/h2-6H,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZFOKCODXXAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NN=C2NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-1H-indazol-3-yl)-5-nitrothiophene-2-carboxamide typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted nitrobenzenes under acidic conditions.

    Methoxylation: The methoxy group is introduced via methylation of the indazole ring using methyl iodide in the presence of a base such as potassium carbonate.

    Thiophene Ring Formation: The thiophene ring is synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Nitration: The nitro group is introduced into the thiophene ring using a nitrating agent such as nitric acid.

    Amide Formation: The final step involves the coupling of the methoxy-substituted indazole and the nitro-substituted thiophene through an amide bond formation using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: The nitro group in the thiophene ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro-substituted thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the indazole ring.

    Reduction: Amino-substituted thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It is being investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-methoxy-1H-indazol-3-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy group and the nitro group play crucial roles in binding to the active sites of these targets, leading to inhibition of their activity. This can result in the suppression of cancer cell growth or other biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methoxy-1H-indazol-3-yl)-3-nitrobenzamide
  • N-(5-methoxy-1H-indazol-3-yl)-4-nitrobenzamide
  • N-(5-methoxy-1H-indazol-3-yl)-2-nitrobenzamide

Uniqueness

N-(5-methoxy-1H-indazol-3-yl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both a methoxy-substituted indazole ring and a nitro-substituted thiophene ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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